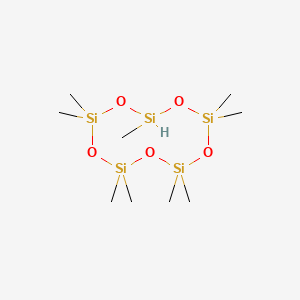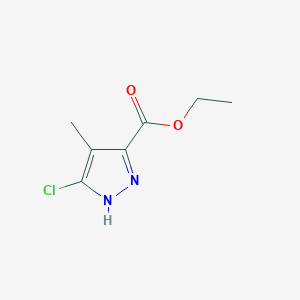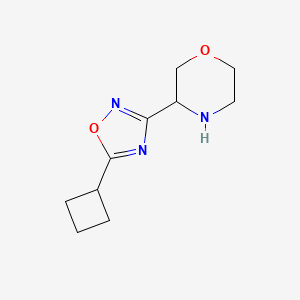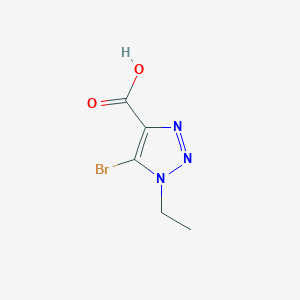![molecular formula C13H12OS B11783883 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)
8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom within a fused ring structure
Preparation Methods
The synthesis of 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a substituted benzene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired thiophene ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one can be compared with other similar compounds such as:
Benzothiophene: Another sulfur-containing heterocyclic compound with applications in pharmaceuticals and materials science.
Dibenzothiophene: Known for its use in the synthesis of dyes and as a model compound in environmental studies.
Thiophene: A simpler sulfur-containing heterocycle with widespread use in organic synthesis and materials science.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
6,7,8,9-tetrahydrocyclohepta[b][1]benzothiol-10-one |
InChI |
InChI=1S/C13H12OS/c14-10-6-2-4-8-12-13(10)9-5-1-3-7-11(9)15-12/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
TTXONQMVAUPDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)SC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)
![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)


![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)



![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)

![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)

